Cas no 91246-21-8 (2-amino-1-(3,4-dimethylphenyl)propan-1-one)

2-Amino-1-(3,4-dimethylphenyl)propan-1-one is a synthetic organic compound belonging to the class of substituted cathinones. Its molecular structure features an amino group at the β-position relative to the carbonyl group, which is attached to a 3,4-dimethylphenyl ring. This configuration contributes to its potential as an intermediate in pharmaceutical research, particularly in the development of psychoactive compounds or stimulant analogs. The compound's stability and well-defined chemical properties make it suitable for controlled laboratory studies, including structure-activity relationship (SAR) investigations. Its synthesis and characterization are of interest in medicinal chemistry for exploring modifications to enhance selectivity or reduce undesired effects. Proper handling and regulatory compliance are essential due to its structural similarity to regulated substances.
2-amino-1-(3,4-dimethylphenyl)propan-1-one structure
91246-21-8 structure
Product Name:2-amino-1-(3,4-dimethylphenyl)propan-1-one
CAS No:91246-21-8
MF:C11H15NO
MW:177.242902994156
CID:799461
PubChem ID:437069
Update Time:2025-06-13

2-amino-1-(3,4-dimethylphenyl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-Propanone,2-amino-1-(3,4-dimethylphenyl)-
    • Propiophenone, 2-amino-3,4-dimethyl- (7CI)
    • Propiophenone, 2-amino-3,4-dimethyl- (7CI)
    • 2-amino-1-(3,4-dimethylphenyl)propan-1-one
    • Inchi: 1S/C11H15NO/c1-7-4-5-10(6-8(7)2)11(13)9(3)12/h4-6,9H,12H2,1-3H3
    • InChI Key: XBZGQMVLGRTUGM-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C(C)C(C)=C1)(=O)C(N)C

Computed Properties

  • Exact Mass: 177.115
  • Monoisotopic Mass: 177.115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0

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Additional information on 2-amino-1-(3,4-dimethylphenyl)propan-1-one

Recent Advances in the Study of 2-amino-1-(3,4-dimethylphenyl)propan-1-one (CAS: 91246-21-8)

The compound 2-amino-1-(3,4-dimethylphenyl)propan-1-one (CAS: 91246-21-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, structurally related to amphetamine derivatives, has been the subject of several studies exploring its pharmacological properties, synthetic pathways, and potential therapeutic applications. The latest research highlights its role as a key intermediate in the synthesis of novel psychoactive substances (NPS) and its implications in central nervous system (CNS) modulation.

Recent studies have focused on the synthesis and characterization of 2-amino-1-(3,4-dimethylphenyl)propan-1-one, with particular emphasis on optimizing its yield and purity. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) have been employed to confirm its structural integrity. These efforts are critical for ensuring the reproducibility of research findings and the safe handling of the compound in laboratory settings.

Pharmacological investigations have revealed that 2-amino-1-(3,4-dimethylphenyl)propan-1-one exhibits notable activity at monoamine transporters, particularly the dopamine and norepinephrine transporters. This activity profile suggests potential applications in the treatment of neuropsychiatric disorders such as attention deficit hyperactivity disorder (ADHD) and depression. However, the compound's abuse potential and safety profile remain areas of active research, with recent preclinical studies underscoring the need for further toxicological assessments.

In the context of drug discovery, 2-amino-1-(3,4-dimethylphenyl)propan-1-one has been explored as a scaffold for the development of new therapeutic agents. Structure-activity relationship (SAR) studies have identified key modifications that enhance its selectivity and efficacy, paving the way for the design of next-generation CNS-targeted drugs. Additionally, computational modeling and molecular docking studies have provided insights into its binding interactions with target proteins, offering a foundation for rational drug design.

Regulatory and safety considerations are also a focal point in recent literature. The compound's inclusion in controlled substance lists in several jurisdictions has prompted research into its detection and quantification in biological samples. Sensitive and specific analytical methods, including liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed to support forensic and clinical investigations. These advancements are crucial for addressing public health concerns related to the misuse of synthetic cathinones and related compounds.

In conclusion, the ongoing research on 2-amino-1-(3,4-dimethylphenyl)propan-1-one (CAS: 91246-21-8) underscores its dual significance as a pharmacological tool and a potential therapeutic agent. While its psychoactive properties present challenges, they also offer opportunities for innovation in drug development. Future studies are expected to further elucidate its mechanisms of action, optimize its therapeutic potential, and mitigate associated risks, thereby contributing to the advancement of chemical biology and pharmaceutical sciences.

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